Introduction: A Strategic Building Block in Modern Chemistry
Introduction: A Strategic Building Block in Modern Chemistry
An In-depth Technical Guide to 2-Methylindazole-7-boronic acid: Properties, Synthesis, and Applications
Boronic acids and their derivatives have become indispensable tools in the landscape of organic synthesis and medicinal chemistry.[1][2] First synthesized in 1860, these organoboron compounds are valued for their stability, low toxicity, and versatile reactivity.[1][2] Their degradation into environmentally benign boric acid further enhances their appeal as "green" reagents.[1][3] Within this class, heteroaromatic boronic acids are of particular importance, serving as key components in the construction of complex molecules for drug discovery and materials science.[4][5]
The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. The strategic placement of a boronic acid group onto this scaffold creates a powerful building block for introducing the indazole core into larger molecules. 2-Methylindazole-7-boronic acid is one such reagent, offering chemists a precise tool for derivatization at the 7-position of the 2-methylindazole ring system. This guide provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis, and a detailed exploration of its most critical application—the Suzuki-Miyaura cross-coupling reaction.
Physicochemical and Spectroscopic Profile
The fundamental properties of 2-Methylindazole-7-boronic acid are summarized below. As a specialized research chemical, extensive physical data in the public domain is limited; however, its core characteristics are well-defined.
Table 1: Physicochemical Properties of 2-Methylindazole-7-boronic acid
| Property | Value | Source(s) |
| CAS Number | 1001907-58-9 | [6][7][8] |
| Molecular Formula | C₈H₉BN₂O₂ | [6][7][8] |
| Molecular Weight | 175.98 g/mol | [6][7][8] |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Synonyms | (2-Methyl-2H-indazol-7-yl)boronic acid, B-(2-methyl-2H-indazol-7-yl)Boronic acid | [6][8] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly-closed container | [9][10] |
Spectroscopic Characterization
Detailed spectral data for this specific compound is not widely published. However, based on its structure and data from analogous compounds, the following spectroscopic signatures can be anticipated:
-
¹H NMR: The spectrum would feature distinct signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group (likely around 3.8-4.2 ppm), and a broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.
-
¹³C NMR: Aromatic carbons would appear in the 110-150 ppm range. The N-methyl carbon would be a sharp signal in the aliphatic region (around 30-40 ppm). The carbon atom attached to the boron (C7) would exhibit a characteristic broad signal due to quadrupolar relaxation of the boron nucleus.
-
¹¹B NMR: This is a definitive technique for characterizing boronic acids. A single, broad signal is expected in the range of 28-30 ppm, consistent with a trigonal planar boronic acid.[11][12]
-
FT-IR: The spectrum would show a strong, broad O-H stretching band around 3200-3400 cm⁻¹ for the boronic acid hydroxyl groups. A characteristic B-O stretching vibration would be observed around 1350 cm⁻¹.[11]
Synthesis and Purification: A Plausible Pathway
Diagram: Synthetic Workflow
Caption: Proposed synthesis of 2-Methylindazole-7-boronic acid via palladium-catalyzed borylation.
Experimental Protocol: Synthesis
This protocol is based on established methods for Miyaura borylation.[13]
Objective: To synthesize 2-Methylindazole-7-boronic acid pinacol ester and subsequently hydrolyze it to the target boronic acid.
Materials:
-
7-Bromo-2-methylindazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-bromo-2-methylindazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and anhydrous potassium acetate (3.0 equiv).
-
Causality: Potassium acetate acts as the base, which is crucial for the catalytic cycle, facilitating the regeneration of the active palladium catalyst. B₂pin₂ is used in slight excess to ensure complete consumption of the starting halide.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent the oxidation of the palladium catalyst and other reagents.
-
-
Addition of Solvent and Catalyst:
-
Add anhydrous 1,4-dioxane via syringe.
-
Add Pd(dppf)Cl₂ (0.03 equiv). The reaction mixture may darken, which is normal.
-
Causality: Dioxane is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants. The dppf ligand on the palladium catalyst is robust and effective for a wide range of aryl halides.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C and stir overnight (12-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Workup and Isolation of Pinacol Ester:
-
Cool the reaction to room temperature.
-
Dilute the mixture with toluene and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude oil is the pinacol ester intermediate. It can be purified by silica gel chromatography (eluting with a hexanes/ethyl acetate gradient) or used directly in the next step if sufficiently pure.
-
-
Hydrolysis to Boronic Acid:
-
Dissolve the crude pinacol ester in a suitable solvent system like acetone/water.
-
Add an aqueous acid, such as 1 M HCl, and stir vigorously at room temperature for 4-6 hours.
-
Causality: The acidic conditions facilitate the hydrolysis of the pinacol ester to the free boronic acid.
-
-
Purification of Final Product:
-
Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 2-Methylindazole-7-boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexanes mixture) to yield the final product as a solid.
-
Chemical Reactivity and Key Applications
The synthetic utility of 2-Methylindazole-7-boronic acid is dominated by its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[14] This reaction forms a carbon-carbon bond between the indazole C7 position and an sp²-hybridized carbon of an organohalide, providing access to a vast array of biaryl and heteroaryl structures.[15][16]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To couple 2-Methylindazole-7-boronic acid with a model aryl bromide (e.g., 4-bromoanisole).
Materials:
-
2-Methylindazole-7-boronic acid
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or an alternative Pd catalyst/ligand system
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene and Ethanol (or DME)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine 2-Methylindazole-7-boronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Causality: The boronic acid is often used in slight excess to drive the reaction to completion. The choice of catalyst is critical; Pd(PPh₃)₄ is a versatile option, though other modern catalysts may offer higher efficiency.[17]
-
-
Addition of Solvents and Base:
-
Add a solvent mixture, such as toluene/ethanol (4:1), to the vessel.
-
Add the 2 M aqueous sodium carbonate solution (2.0-3.0 equiv).
-
Causality: A biphasic solvent system is common. The base is essential for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step—the transfer of the indazole group from boron to palladium.[16][18]
-
-
Inert Atmosphere and Reaction:
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to reflux (typically 80-100 °C) under the inert atmosphere, stirring vigorously to ensure mixing between the aqueous and organic phases.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine all organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by silica gel column chromatography to yield the pure coupled product.
-
Handling, Storage, and Safety
As a laboratory chemical, 2-Methylindazole-7-boronic acid requires careful handling. The following guidelines are synthesized from available safety data sheets.[9][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[10][19] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[9][10][20]
-
First Aid:
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[9]
Conclusion
2-Methylindazole-7-boronic acid stands out as a highly valuable and strategic building block for research chemists. Its chemical properties are defined by the dual nature of the stable 2-methylindazole core and the synthetically versatile boronic acid functional group. While detailed physical characterization is sparse, its utility is firmly established through its role in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling. The protocols outlined in this guide provide a solid foundation for its synthesis and application, enabling researchers in drug discovery and materials science to leverage its unique structure for the creation of novel and complex molecules.
References
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LookChem. (n.d.). Cas 1001907-57-8, 2-METHYLINDAZOLE-6-BORONICACID. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 1001907-58-9| Chemical Name : 2-Methylindazole-7-boronic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]
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Acadechem. (n.d.). The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. Retrieved from [Link]
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El Kazzouli, S. et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 7107-7114. Retrieved from [Link]
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